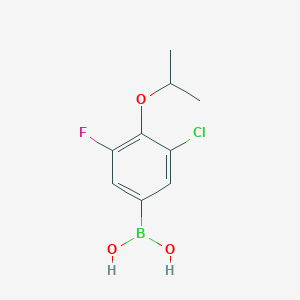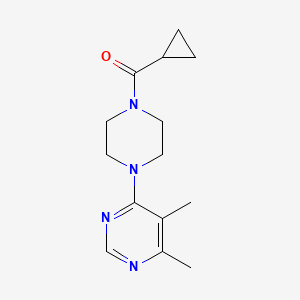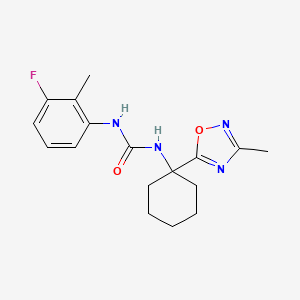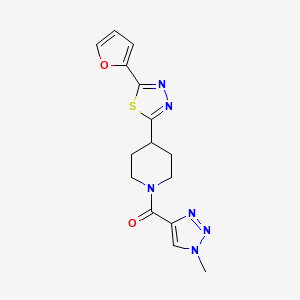![molecular formula C18H16N4O4 B2819483 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one CAS No. 488137-27-5](/img/structure/B2819483.png)
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a solid substance . It has a molecular weight of 352.35 . The IUPAC name for this compound is 4-[4-(4-morpholinyl)-3-nitrophenyl]-1-phthalazinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N4O4/c23-18-14-4-2-1-3-13 (14)17 (19-20-18)12-5-6-15 (16 (11-12)22 (24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2, (H,20,23) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 228 - 230 .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one is an intermediate in the synthesis of various biologically active compounds. It is derived from 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which has shown significance in the development of small molecule anticancer drugs. These derivatives exhibit potential biological activities, demonstrating the compound's role in the advancement of cancer treatment modalities (Wang et al., 2016).
Antioxidant and Glucosidase Inhibition
The compound's derivatives have been explored for their in vitro antioxidant activities and glucosidase inhibitory potential, with findings indicating high scavenging activity. Such studies underscore the compound's utility in addressing oxidative stress-related diseases and managing diabetes through the inhibition of α-glucosidase (Özil et al., 2018).
Dye Synthesis for Synthetic-Polymer Fibres
Derivatives of the compound have been used to synthesize dyes for synthetic-polymer fibers, producing a range of colors from yellow to orange. This application demonstrates the versatility of the compound beyond pharmaceuticals, extending into materials science for the development of colorants with specific properties (Peters & Bide, 1985).
Antimicrobial Activity
Studies have shown that derivatives of 4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one possess significant antimicrobial properties. These findings open up potential applications in developing new antimicrobial agents, particularly in the context of increasing resistance to existing antibiotics (Oliveira et al., 2015).
Detection of Nitro Compounds
The compound and its derivatives have been utilized in the synthesis of coordination polymers for the selective detection of trinitrophenol (TNP), highlighting its application in environmental monitoring and safety. Such materials are crucial in detecting explosives and other hazardous substances, demonstrating the compound's utility in creating sensitive and selective sensors (Li et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-morpholin-4-yl-3-nitrophenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-18-14-4-2-1-3-13(14)17(19-20-18)12-5-6-15(16(11-12)22(24)25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYMVCAWZHHNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Morpholin-4-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2819407.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2819410.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2819413.png)

![5-chloro-N-({4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2819416.png)
![1-[4-[4-(3-Methoxypropyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819417.png)


